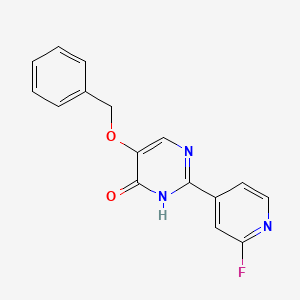
5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step may involve the alkylation of the pyrimidinone core with benzyl halides in the presence of a base like potassium carbonate.
Incorporation of the Fluoropyridinyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate fluoropyridine derivatives and palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, forming benzoic acid derivatives.
Reduction: Reduction reactions may target the pyrimidinone core, potentially converting it to dihydropyrimidinones.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce dihydropyrimidinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Benzyloxy)-2-(2-chloropyridin-4-yl)pyrimidin-4(3H)-one
- 5-(Benzyloxy)-2-(2-methylpyridin-4-yl)pyrimidin-4(3H)-one
- 5-(Benzyloxy)-2-(2-bromopyridin-4-yl)pyrimidin-4(3H)-one
Uniqueness
The presence of the fluoropyridinyl group in 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one may confer unique properties, such as increased metabolic stability or enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.
Propiedades
Número CAS |
1956376-23-0 |
|---|---|
Fórmula molecular |
C16H12FN3O2 |
Peso molecular |
297.28 g/mol |
Nombre IUPAC |
2-(2-fluoropyridin-4-yl)-5-phenylmethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12FN3O2/c17-14-8-12(6-7-18-14)15-19-9-13(16(21)20-15)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20,21) |
Clave InChI |
HEMRHIGQOYXUJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CN=C(NC2=O)C3=CC(=NC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



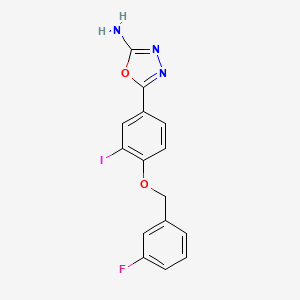

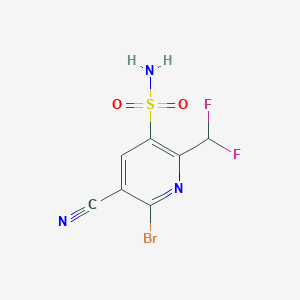
![Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B11776637.png)
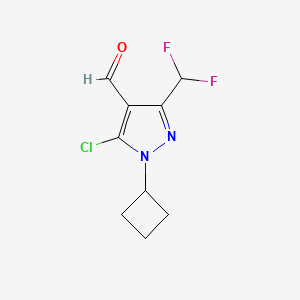
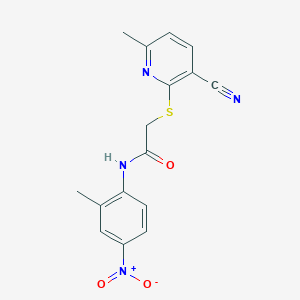
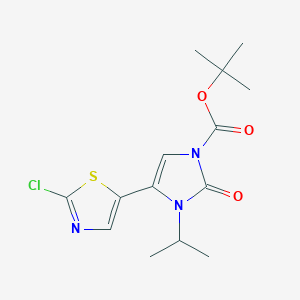
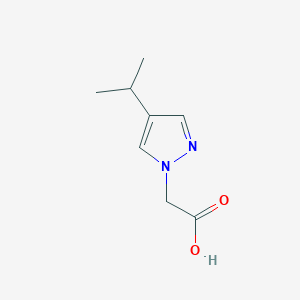
![3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11776670.png)


![1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11776705.png)

